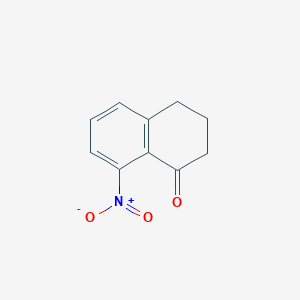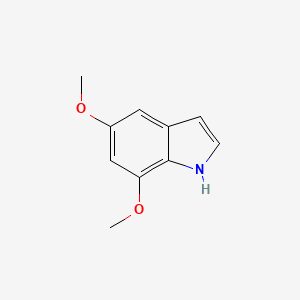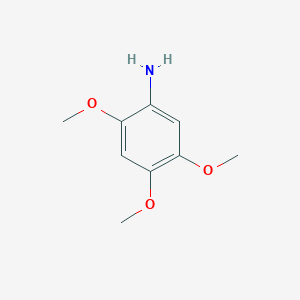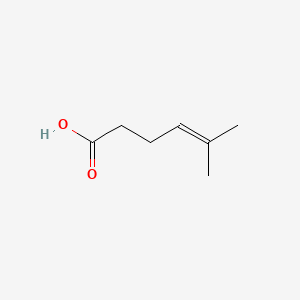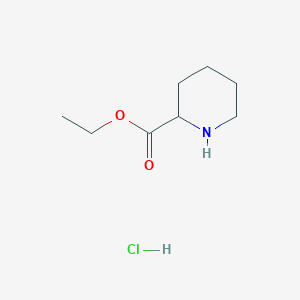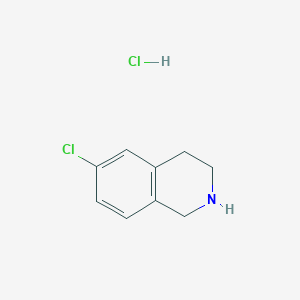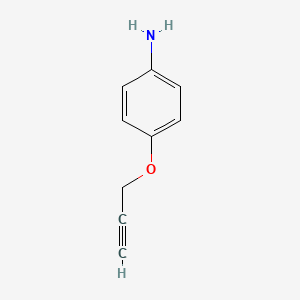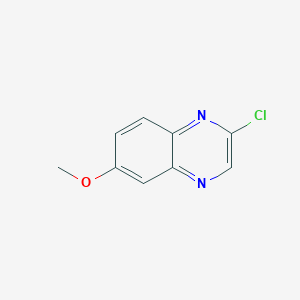
2-Chloro-6-methoxyquinoxaline
Overview
Description
2-Chloro-6-methoxyquinoxaline (2C6MQ) is an organic compound that has been widely studied due to its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology. This compound has been used in the synthesis of several drugs and has been found to possess a wide range of biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis
2-Chloro-6-methoxyquinoxaline serves as a key intermediate in the synthesis of various complex molecules. Its reactivity allows for the formation of compounds with potential pharmacological activities, such as antipsychotic drugs .
Fluorescent Probes
In analytical chemistry, derivatives of 2-Chloro-6-methoxyquinoxaline are used to synthesize fluorescent probes. These probes can be activated to emit fluorescence through specific reactions, aiding in the detection and quantification of biological and chemical substances .
Antimicrobial Activity
This compound is also explored for its potential antimicrobial properties. By modifying its molecular structure, researchers aim to develop new compounds with optimized antimicrobial activity, which is crucial in the fight against drug-resistant bacteria .
Pharmacology
Quinoxaline derivatives, including 2-Chloro-6-methoxyquinoxaline, have been studied for their versatile pharmacological effects. Some derivatives have shown potency against strains of leishmanial, indicating potential therapeutic applications .
Antimalarial Research
Some quinoline derivatives synthesized from 2-Chloro-6-methoxyquinoxaline have demonstrated potent antimalarial activity, offering a promising avenue for developing new antimalarial drugs .
properties
IUPAC Name |
2-chloro-6-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWYCHACCYVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506878 | |
| Record name | 2-Chloro-6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoxaline | |
CAS RN |
55687-11-1 | |
| Record name | 2-Chloro-6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)
